

Introduction: The Strategic Value of Saturated Heterocycles in Mo

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Compound of Interest

Compound Name: 1-(3-Pyrrolidinyl)azepane dihydrochloride
CAS No.: 1220020-30-3
Cat. No.: B1392301

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In the landscape of medicinal chemistry, the five-membered pyrrolidine ring is a cornerstone, a "versatile scaffold" celebrated for its prevalence in natural products. [1][2] Its non-planar, sp³-hybridized structure allows for intricate exploration of three-dimensional chemical space, a critical factor for achieving high drug-like properties. [2][3] The pyrrolidine motif can enhance aqueous solubility and provides hydrogen bond donor and acceptor capabilities, contributing to improved incorporation into a multitude of approved drugs. [5][6]

Conversely, the seven-membered azepane ring represents a less charted, yet highly promising, area of chemical space. [7] Its greater conformational flexibility allows it to access complex biological targets. The synthesis and functionalization of azepanes have historically presented challenges, but recent synthetic advancements and discovery programs. [8][9]

This guide focuses on the hypothetical compound **1-(3-Pyrrolidinyl)azepane dihydrochloride**, a novel structure that merges the well-established pyrrolidine and azepane scaffolds. In the absence of direct experimental data for this specific molecule, this document provides a comparative analysis by deconstructing its constituent relationships (SAR) of known pyrrolidine and azepane derivatives to build a predictive pharmacological profile for this hybrid structure. Furthermore, we outline standard protocols that represent the gold standard for characterizing such a molecule and comparing its performance against other alternatives.

Part 1: The Pyrrolidine Scaffold - A Privileged Structure in Pharmacology

The pyrrolidine ring's success is rooted in its unique combination of structural and chemical properties. As a saturated heterocycle, it imparts a three-dimensional character crucial for specific interactions with biological targets. [3] The nitrogen atom can act as a hydrogen bond acceptor, or when protonated, a hydrogen bond donor. Functionalization at various positions on the pyrrolidine ring has been shown to significantly influence biological activity and selectivity. [1]

Pyrrolidine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition.

Table 1: Comparative Biological Activities of Representative Pyrrolidine Derivatives

Derivative Class	Example Compound	Primary Biological Target/Activity	Therapeutic Area
Pyrrolidine-2,5-diones	Ethosuximide	T-type calcium channels	Anticonvulsant
Polyhydroxylated Pyrrolidines	Miglitol (structurally related)	α -glucosidase inhibitor	Antidiabetic
Pyrrolidinones	Levetiracetam	SV2A protein	Anticonvulsant
Pyrrolidine-based Protease Inhibitors	Telaprevir	HCV NS3/4A serine protease	Antiviral (Hepatitis C)
Pyrrolidine-based Muscarinic Agonists	Pilocarpine (imidazole-pyrrolidine)	Muscarinic acetylcholine receptors	Glaucoma, Dry Mouth
Pyrrolone Allosteric Modulators	CCR2-RA-[R]	CC Chemokine Receptor 2 (CCR2)	Anti-inflammatory

Part 2: The Azepane Scaffold - Expanding the Boundaries of Chemical Space

While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in drug libraries, the seven-membered azepane is significantly less common in 3D chemical space unexplored. The increased number of atoms and rotational bonds in the azepane ring provides a higher degree of conformational flexibility, leading to targets with large or adaptable pockets.

Recent synthetic innovations, such as photochemical dearomative ring-expansion and rhodium-catalyzed C-H functionalization, have made complex synthesis for the creation of diverse azepane-based scaffolds for screening and optimization.

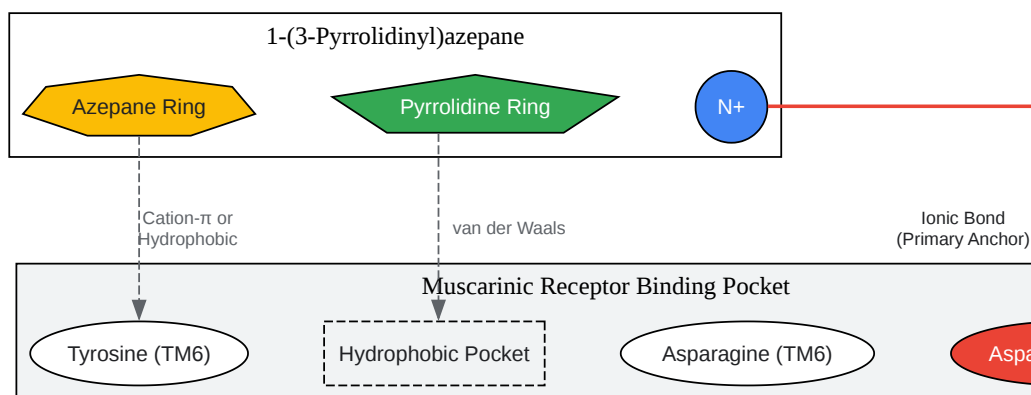
Azepane-containing molecules have shown promise in various therapeutic areas. For instance, derivatives have been developed as potent inhibitors of targets which are key targets in immuno-oncology.[13]

Part 3: Predictive Analysis of 1-(3-Pyrrolidinyl)azepane

The structure of 1-(3-Pyrrolidinyl)azepane, featuring a pyrrolidine ring attached to the nitrogen of an azepane ring, suggests its potential as a modulator of acetylcholine receptors (mAChRs). Many known muscarinic ligands consist of a basic nitrogen atom within a heterocyclic ring system connected to a

- **Structural Analogy:** The pyrrolidinyl group can be seen as a conformationally restricted analogue of the aminoalkyl chains found in many muscarinic ligands as a large, flexible N-substituent, which can significantly influence receptor subtype selectivity and functional activity (agonist vs. antagonist).
- **Hypothesized Target Interaction:** For muscarinic receptors, a key interaction involves an ionic bond between the protonated tertiary amine of the ligand and the transmembrane domain (TM3) of the receptor. The azepane and pyrrolidine rings would then occupy the binding pocket, with their specific conformational selectivity for different M1-M5 subtypes.[15]

Below is a conceptual diagram illustrating how such a molecule might interact with a muscarinic receptor.



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Caption: Conceptual binding mode of 1-(3-Pyrrolidinyl)azepane in a muscarinic receptor.

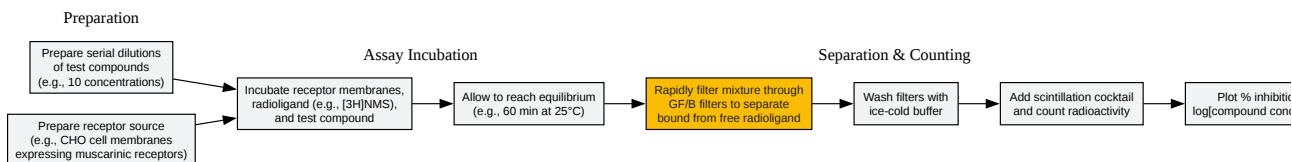
Part 4: Essential Experimental Workflows for Comparative Analysis

To empirically determine the pharmacological profile of a novel compound like 1-(3-Pyrrolidinyl)azepane and compare it to other pyrrolidine derivatives, the following protocols represent the industry-standard approach.

Workflow 1: Determining Target Affinity via Radioligand Binding

The first step is to determine if the compound binds to the hypothesized receptors and with what affinity. A competitive radioligand binding assay is the

Causality in Protocol Design: This experiment measures the ability of a test compound to displace a known radiolabeled ligand from a receptor. The signal, while the use of specific buffers and incubation times is optimized to reach binding equilibrium. Washing with ice-cold buffer is critical to minimize non-specific binding during the filtration step, thereby preserving the bound state for accurate measurement.[17]



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Caption: Workflow for a competitive radioligand binding assay.

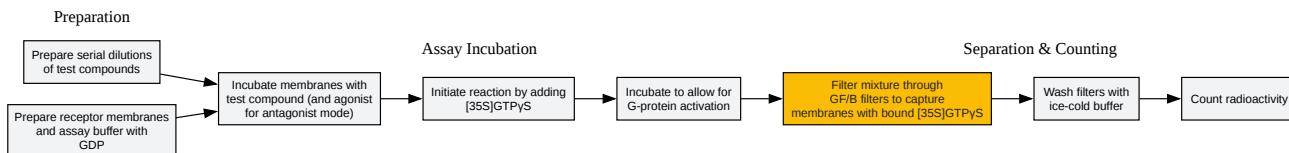
Experimental Protocol: Competitive Radioligand Binding Assay

- Preparation:
 - Prepare cell membrane homogenates from cells stably expressing the target human muscarinic receptors (M1-M5).
 - Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17]
 - Create a 10-point serial dilution of the test compound (e.g., 1-(3-Pyrrolidiny)azepane) and known reference compounds.
- Incubation:
 - In a 96-well plate, add 50 µL of test compound dilution, 50 µL of a fixed concentration of radioligand (e.g., [³H]N-methylscopolamine for mAChRs).
 - For non-specific binding (NSB) wells, use a high concentration of a known antagonist (e.g., 1 µM atropine) instead of the test compound.
 - Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration and Counting:
 - Pre-soak a 96-well filter mat (e.g., GF/B glass fiber) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
 - Rapidly aspirate the contents of the incubation plate onto the filter mat using a cell harvester.
 - Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
 - Dry the filter mat, place it in a scintillation vial or bag, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the test compound.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
 - Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand.

Workflow 2: Assessing Functional Activity

Once binding is confirmed, it is crucial to determine whether the compound activates (agonist), blocks (antagonist), or reduces basal activity (inverse agonist). A common method for G-protein coupled receptors (GPCRs) like mAChRs.

Causality in Protocol Design: This assay directly measures the first step of signal transduction: the activation of the G-protein upon receptor stimulation and binding of GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, traps the G-protein in its active state, allowing the accumulated radioactivity to be measured. An antagonist will block this effect when co-incubated with a known agonist.



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Caption: Workflow for a $[^{35}\text{S}]\text{GTPyS}$ functional assay.

Experimental Protocol: $[^{35}\text{S}]\text{GTPyS}$ Binding Assay

- Preparation:
 - Use the same receptor membrane preparations as in the binding assay.
 - Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl_2 , pH 7.4) containing a fixed concentration of GDP (e.g., 10 μM) to en
- Incubation:
 - Agonist Mode: Add receptor membranes, test compound dilutions, and assay buffer to a 96-well plate.
 - Antagonist Mode: Add receptor membranes, a fixed concentration of a known agonist (e.g., carbachol at its EC_{80}), and test compound dilutions.
 - Pre-incubate for 15-20 minutes.
 - Initiate the reaction by adding $[^{35}\text{S}]\text{GTPyS}$ to each well.
 - Incubate for 30-60 minutes at 30°C.
- Filtration and Counting:
 - Terminate the reaction and separate bound from free $[^{35}\text{S}]\text{GTPyS}$ by rapid filtration through GF/B filters using a cell harvester.
 - Wash and count the filters as described in the binding assay protocol.
- Data Analysis:
 - Agonist Mode: Plot the % stimulation over basal against the log of the compound concentration. Fit the data to determine the EC_{50} (potency) and
 - Antagonist Mode: Plot the % inhibition of the agonist response against the log of the compound concentration. Fit the data to determine the IC_{50} , constant (K_b).

Conclusion

While direct experimental data on **1-(3-Pyrrolidinyl)azepane dihydrochloride** is not publicly available, a comparative analysis based on its constituent framework for researchers. The fusion of the privileged pyrrolidine ring with the conformationally flexible azepane ring creates a novel chemical entity such as muscarinic receptors. Its profile—whether it acts as a potent and selective agonist or antagonist—can only be unveiled through rigorous empirical protocols provided in this guide represent the essential, industry-standard workflows necessary to characterize this and other novel pyrrolidine derivative performance and therapeutic potential.

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